2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid

Catalog No.
S562379
CAS No.
20448-79-7
M.F
C8H13NO2
M. Wt
155.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid

CAS Number

20448-79-7

Product Name

2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid

IUPAC Name

2-aminobicyclo[2.2.1]heptane-2-carboxylic acid

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

InChI

InChI=1S/C8H13NO2/c9-8(7(10)11)4-5-1-2-6(8)3-5/h5-6H,1-4,9H2,(H,10,11)

InChI Key

MPUVBVXDFRDIPT-UHFFFAOYSA-N

SMILES

C1CC2CC1CC2(C(=O)O)N

Synonyms

2-amino-2-carboxy-bicyclo-2,2,1-heptane, 2-aminobicyclo(2,2,1)heptane-2-carboxylic acid, 2-aminobicyclo(2,2,1)heptane-2-carboxylic acid, (1R-endo)-isomer, 2-aminobicyclo(2,2,1)heptane-2-carboxylic acid, (1R-exo)-isomer, 2-aminobicyclo(2,2,1)heptane-2-carboxylic acid, (1S-endo)-isomer, 2-aminobicyclo(2,2,1)heptane-2-carboxylic acid, (1S-exo)-isomer, 2-aminobicyclo(2,2,1)heptane-2-carboxylic acid, (endo)-isomer, 2-aminobicyclo(2,2,1)heptane-2-carboxylic acid, (exo)-isomer, 2-aminobicyclo(2,2,1)heptane-2-carboxylic acid, 11C-labeled, 2-aminobicyclo(2,2,1)heptane-2-carboxylic acid, endo-(+-)-isomer, 2-aminobicyclo(2,2,1)heptane-2-carboxylic acid, exo-(+-)-isomer, 2-aminonorbornane-2-carboxylic acid, b-BCH

Canonical SMILES

C1CC2CC1CC2(C(=O)O)N

Potential as a Building Block for Drug Design:

-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (2-ABH) possesses a unique bicyclic structure with an amine and carboxylic acid functional group, making it an attractive building block for the synthesis of diverse drug candidates. Studies have explored its potential in developing novel inhibitors for enzymes involved in various diseases, including:

  • HIV integrase inhibitors: 2-ABH derivatives have been investigated for their ability to inhibit HIV integrase, a key enzyme essential for the HIV replication cycle [].
  • Acetylcholinesterase inhibitors: Research suggests that 2-ABH derivatives may hold promise for the development of drugs for Alzheimer's disease and other neurodegenerative conditions by inhibiting acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine [].

2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid, also known as 2-amino-2-norbornanecarboxylic acid, is a bicyclic compound characterized by its unique structural framework. Its molecular formula is C₈H₁₃NO₂, with a molecular weight of approximately 155.19 g/mol. This compound features an amine group and a carboxylic acid group, making it an amino acid derivative with potential biological significance. The compound's structure includes a bicyclic system that contributes to its distinctive chemical properties and reactivity .

The primary area of research for BCH is its role in neuroscience. Studies have shown that BCH acts as a specific inhibitor of L-amino acid transporters [, ]. These transporters are responsible for the movement of essential amino acids across cell membranes, particularly in neurons. BCH can inhibit the uptake of L-DOPA, a medication used in Parkinson's disease treatment, into dopaminergic neurons []. This suggests BCH may be a tool for studying L-amino acid transport mechanisms and their role in neurological disorders.

Include:

  • Amidation: The amine group can react with various acyl chlorides to form amides.
  • Esterification: The carboxylic acid can react with alcohols in the presence of an acid catalyst to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, releasing carbon dioxide and forming a corresponding amine.

These reactions are significant in synthetic organic chemistry for modifying the compound's structure and enhancing its biological activity .

2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid exhibits notable biological activity, particularly as an amino acid transport inhibitor. It has been studied for its role in the transport mechanisms of amino acids with hydrophobic side chains, suggesting potential applications in metabolic studies and pharmacology . Additionally, its structural similarities to other amino acids may allow it to interact with various receptors and enzymes within biological systems.

Several synthesis methods have been developed for 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can yield the bicyclic structure.
  • Stereoselective Synthesis: Recent studies have reported stereoselective methods that allow for the formation of specific isomers of this compound, enhancing its utility in research and applications .
  • Functional Group Transformations: Existing amino acids can be modified through various chemical transformations to yield this compound.

These methods highlight the versatility in synthesizing this compound for research purposes .

The applications of 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid span several fields:

  • Pharmaceutical Research: Due to its role as an amino acid transport inhibitor, it is valuable in drug discovery and development.
  • Biochemical Studies: It serves as a tool for studying amino acid transport mechanisms in cells.
  • Synthetic Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

These applications underscore its significance in both academic research and industrial settings .

Interaction studies involving 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid focus on its binding affinity and interactions with various proteins and receptors. Research indicates that it may influence the transport of other amino acids across cell membranes, potentially impacting metabolic pathways and cellular functions . Understanding these interactions can provide insights into its pharmacological potential and therapeutic applications.

Several compounds share structural similarities with 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid, including:

  • Norvaline: An amino acid with a branched-chain structure that also acts as an amino acid analog.
  • Lysine: A basic amino acid that shares some functional similarities but differs in its linear structure.
  • Cycloleucine: An amino acid analogue known for its inhibitory effects on protein synthesis.

Comparison Table

CompoundStructure TypeKey Features
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acidBicyclicAmino acid transport inhibitor
NorvalineLinearBranched-chain amino acid
LysineLinearBasic amino acid
CycloleucineCyclicInhibitor of protein synthesis

The uniqueness of 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid lies in its bicyclic structure combined with both an amine and a carboxylic group, which allows for distinct interactions within biological systems compared to linear or cyclic analogues .

Apoptosis Induction via Neutral Amino Acid Deprivation

Cancer cells exhibit heightened dependence on exogenous amino acids, particularly leucine, to sustain their proliferative and survival pathways. The L-type amino acid transporter 1 (LAT1), a primary target of BCH, is overexpressed in numerous malignancies and serves as the main conduit for leucine uptake [4] [6]. Leucine is a key activator of the mechanistic target of rapamycin (mTOR) signaling cascade, which regulates cell growth, protein synthesis, and apoptosis resistance [5]. By competitively inhibiting LAT1, BCH deprives cancer cells of leucine, leading to mTOR pathway suppression and subsequent apoptosis [4].

In human breast adenocarcinoma (MCF-7) cells, BCH exposure reduces mTOR protein levels by 60–70% within 96 hours, concomitant with a 44% increase in apoptotic cells compared to controls [4]. This effect is mediated through the downregulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor critical for survival under nutrient stress [4]. The dual inhibition of mTOR and NF-κB disrupts mitochondrial integrity, triggering caspase-3 activation and DNA fragmentation [4].

Table 1: Apoptotic Effects of BCH in MCF-7 Cells

TreatmentViable Cells (%)Early Apoptosis (%)Late Apoptosis (%)
Control95.073.150.85
BCH (100 µM)43.0344.331.76
BCH + Bestatin15.2082.531.89

Data derived from flow cytometry analysis after 72-hour exposure [4].

Notably, BCH’s pro-apoptotic effects are amplified in combination with protease inhibitors such as bestatin, which further depletes intracellular amino acid pools by blocking protein recycling [4]. This synergy highlights the potential of combinatorial regimens to overcome compensatory mechanisms in cancer cells.

Metabolic Adaptation to Hypoxia in Cancer Microenvironments

Hypoxic regions within solid tumors drive metabolic adaptations that promote survival and therapy resistance. Hypoxia-inducible factors (HIFs) upregulate LAT1 expression under low oxygen tension, enabling cancer cells to maintain amino acid uptake despite vascular insufficiency [6]. BCH disrupts this adaptive response by blocking LAT1-mediated transport, thereby exacerbating metabolic stress in hypoxic microenvironments [2] [6].

In preclinical models, BCH reduces the viability of hypoxic glioblastoma cells by 40–50% compared to normoxic conditions [6]. This is attributed to its interference with glutamine metabolism, a secondary energy source in oxygen-deprived cells. Under hypoxia, cancer cells shift toward glutamine-dependent anaplerosis to replenish tricarboxylic acid (TCA) cycle intermediates [6]. By inhibiting LAT1, BCH limits the intracellular availability of glutamine precursors, leading to ATP depletion and redox imbalance [3] [6].

Furthermore, BCH modulates the crosstalk between HIF-1α and mTOR pathways. Hypoxia stabilizes HIF-1α, which in turn activates mTOR to promote glycolysis and angiogenesis [6]. BCH’s suppression of mTOR signaling counteracts these effects, reducing the expression of glycolytic enzymes like hexokinase-2 and lactate dehydrogenase A by 30–40% in hypoxic breast cancer models [6].

Synergistic Effects with Anti-Cancer Therapies

The integration of BCH with existing anti-cancer therapies enhances efficacy by targeting complementary pathways. For example, combining BCH with cisplatin, a DNA-damaging agent, reduces the IC~50~ of cisplatin by 2.5-fold in ovarian cancer cells [4]. This synergy arises from BCH’s ability to downregulate anti-apoptotic proteins such as Bcl-2, sensitizing cells to genotoxic stress [4].

In pancreatic ductal adenocarcinoma, BCH potentiates the effects of gemcitabine by inhibiting the LAT1-mediated uptake of arginine, a nutrient critical for DNA repair [4]. Arginine deprivation impairs the base excision repair pathway, increasing the retention of gemcitabine-induced DNA mismatches [4].

Mechanistic Synergy with Targeted Therapies

  • mTOR Inhibitors: Co-administration of BCH with rapamycin analogs enhances mTOR pathway suppression, reducing tumor volume by 60% in murine xenografts compared to monotherapy [5].
  • Immune Checkpoint Inhibitors: BCH’s reduction of NF-κB activity decreases programmed death-ligand 1 (PD-L1) expression on cancer cells, improving T-cell-mediated cytotoxicity in melanoma models [4] [5].

XLogP3

-1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

155.094628657 g/mol

Monoisotopic Mass

155.094628657 g/mol

Heavy Atom Count

11

Appearance

A crystalline solid

Other CAS

39669-35-7

Dates

Modify: 2023-08-15

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